molecular formula C15H16N2O3S B2621925 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide CAS No. 329078-90-2

2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide

Cat. No. B2621925
CAS RN: 329078-90-2
M. Wt: 304.36
InChI Key: XFGPXBPMQDNSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of FMA is 304.36. For a more detailed molecular structure analysis, additional resources or specialized software would be required.


Physical And Chemical Properties Analysis

FMA has a molecular weight of 304.36. Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide is not fully understood. However, it has been proposed that this compound may exert its anticancer effects through the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, this compound may prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer development and progression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. However, one limitation is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide and its potential as an anticancer agent. Future studies could focus on optimizing the synthesis method to improve the solubility and bioavailability of this compound. Additionally, more in vivo studies are needed to determine the efficacy and safety of this compound in animal models. Finally, clinical trials are needed to evaluate the potential of this compound as a cancer treatment in humans.

Synthesis Methods

2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide can be synthesized through a multi-step process involving the reaction of 2-furylacetonitrile with hydrazine hydrate to form 2-(furylmethyl)hydrazine. This is then reacted with 2-methoxy-5-methylbenzaldehyde to form the Schiff base, which is further reacted with thiosemicarbazide to produce this compound.

Scientific Research Applications

2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide has been studied extensively for its potential anticancer activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis and inhibit cell proliferation in these cancer cells.

properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-6-13(19-2)12(8-10)17-14(18)15(21)16-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPXBPMQDNSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.